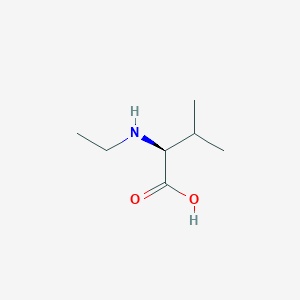

n-Ethyl-l-valine

説明

BenchChem offers high-quality n-Ethyl-l-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Ethyl-l-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(ethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMEJWWMGUKAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444108 | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-06-9 | |

| Record name | N-Ethyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Role of N-Ethyl-L-Valine in Peptidomimetics: Conformational Control and Target Specificity

Executive Summary

The transition from canonical peptides to highly stable, bioavailable peptidomimetics relies heavily on backbone modifications. Among these, the incorporation of non-canonical N-alkylated amino acids represents a cornerstone strategy in modern drug design[1]. While N-methylation is ubiquitous in nature, the synthetic incorporation of N-ethyl-L-valine (NEV) introduces a profound topological shift. By replacing the amide hydrogen with a bulkier ethyl group, NEV dictates rigid backbone kinematics, enhances proteolytic stability, and fundamentally alters the effector face of macrocyclic drugs[2]. This technical guide dissects the physicochemical mechanisms of NEV, utilizing the host-targeting antiviral Alisporivir (DEB025) as a definitive case study, and provides a validated, step-by-step protocol for synthesizing NEV-containing peptidomimetics.

Physicochemical Kinematics of N-Alkylation

The strategic insertion of NEV into a peptide sequence is not merely a substitution; it is a mechanical reprogramming of the molecule's three-dimensional structure. The causality behind its efficacy rests on three physicochemical pillars:

-

Steric Bulk and ω -Torsion Restriction: Unlike the methyl group, the ethyl moiety in NEV provides significant steric hindrance against adjacent side chains. This bulk severely restricts the ϕ and ψ dihedral angles, forcing the peptide backbone into highly specific, constrained conformations (such as localized polyproline II helices or specific β -turns)[2]. Furthermore, the steric clash destabilizes the trans amide geometry, shifting the equilibrium to favor cis amide bonds, which are critical for the folding of complex macrocycles[3].

-

Hydrogen Bond Depletion: The alkylation of the α -amino group removes a critical hydrogen bond donor (N-H)[1]. This disruption of the intramolecular hydrogen bond network prevents aggregation (e.g., amyloidogenesis) and forces the peptide to expose lipophilic surfaces to the solvent, directly impacting its tertiary structure[4].

-

Enhanced Permeability and Proteolytic Shielding: The loss of the polar N-H bond, coupled with the lipophilic contribution of the ethyl group, drastically lowers the desolvation energy required for the peptide to cross lipid bilayers[5]. Simultaneously, the N-ethylation creates a steric shield around the scissile peptide bond, rendering it unrecognizable to endogenous proteases and vastly extending the molecule's pharmacokinetic half-life[1].

Target Engagement: The Cyclophilin Inhibition Paradigm

The most authoritative demonstration of NEV's mechanism of action is found in Alisporivir (ALV) , an 11-amino-acid cyclic peptidomimetic[6]. Alisporivir is a derivative of the immunosuppressant Cyclosporin A (CsA). In CsA, position 4 is occupied by N-methyl-L-leucine. In Alisporivir, this is replaced by N-ethyl-L-valine (NEV4) [7].

The Causality of Non-Immunosuppression

Both CsA and Alisporivir bind with extreme affinity to the intracellular chaperone Cyclophilin A (CypA) , neutralizing its peptidyl-prolyl isomerase activity[8]. However, the therapeutic outcomes are entirely divergent. When CsA binds CypA, the resulting complex presents an effector face that binds and inhibits Calcineurin (CaN) , triggering potent immunosuppression[7]. In contrast, the NEV4 residue in Alisporivir protrudes directly into the calcineurin-binding interface. The extended steric bulk of the N-ethyl group physically prevents the CypA-Alisporivir complex from docking with Calcineurin[9]. Consequently, Alisporivir is entirely non-immunosuppressive, allowing it to be deployed as a highly potent, host-targeting antiviral against Hepatitis C (HCV) and Hepatitis B (HBV) without compromising the patient's immune system[8],[10].

Fig 1: Mechanism of action showing NEV4-mediated steric clash preventing calcineurin binding.

Quantitative Pharmacological Profiling

The structural substitution of MeLeu to NEV yields profound quantitative shifts in the drug's pharmacological profile, summarized below:

| Parameter | Cyclosporin A (CsA) | Alisporivir (DEB025) | Impact of NEV4 Substitution |

| Residue at Position 4 | N-methyl-L-leucine (MeLeu) | N-ethyl-L-valine (NEV) | Alters effector face topology[6] |

| CypA Binding Affinity ( Ki ) | ~2.6 nM | ~0.34 nM | Enhanced target engagement[6] |

| Calcineurin Inhibition ( IC50 ) | ~5 nM | >10,000 nM | Abolishes immunosuppression[7] |

| Antiviral Activity (HCV EC50 ) | ~0.5 μ M | ~0.05 μ M | 10-fold increase in potency[8] |

| Primary Clinical Indication | Immunosuppressant | Broad-spectrum Antiviral | Shifts therapeutic paradigm[11] |

Experimental Methodologies: Synthesis and Validation

Synthesizing NEV-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant steric challenge. Direct alkylation of resin-bound primary amines with ethyl halides suffers from poor kinetics and risks over-alkylation (quaternary ammonium formation). To ensure a self-validating, high-yield system, the Fukuyama-Mitsunobu reaction is the gold standard[12],[13].

Protocol: Site-Specific N-Ethylation via Fukuyama-Mitsunobu on Solid Support

Rationale: The o-nitrobenzenesulfonyl (o-NBS) protecting group electron-withdraws, acidifying the amine proton ( pKa≈2 ). This allows for highly selective, quantitative mono-alkylation using ethanol under mild conditions, completely circumventing over-alkylation[14],[13].

Step 1: Fmoc Deprotection

-

Treat the Fmoc-Val-Resin with a 20% piperidine solution in DMF (2 x 10 min)[15].

-

Validation: A positive Kaiser test (blue beads) confirms the presence of free primary amines.

Step 2: o-NBS Protection

-

React the free amine with o-nitrobenzenesulfonyl chloride (4 eq) and 2,4,6-collidine (10 eq) in anhydrous DCM for 2 hours[16].

-

Causality: Collidine is chosen over standard bases like DIPEA to prevent premature side-reactions and ensure complete sulfonylation without basic degradation of the resin linkage.

Step 3: Mitsunobu N-Ethylation

-

Swell the resin in anhydrous THF. Add absolute ethanol (10 eq) and triphenylphosphine ( PPh3 , 5 eq)[13].

-

Chill the reaction vessel to 0°C, then dropwise add diisopropyl azodicarboxylate (DIAD, 5 eq). Shake at room temperature for 15 hours[14].

-

Causality: DIAD is utilized over DEAD for solid-phase reactions due to its superior solubility and safety profile. The 0°C initiation prevents the exothermic degradation of the azo reagent.

Step 4: o-NBS Deprotection

-

Treat the resin with 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF for 1 hour[13].

-

Validation: Perform a micro-cleavage (TFA/TIPS/H2O) and analyze via LC-MS. The mass spectrum must show an exact mass shift of +28 Da (ethyl addition) relative to the unmodified peptide. A positive Chloranil test (blue/green beads) confirms the successful generation of the secondary amine.

Step 5: Coupling the Subsequent Amino Acid

-

Use HATU (5 eq), HOAt (5 eq), and N-methylmorpholine (NMM, 10 eq) with the next Fmoc-amino acid. Couple for 12-24 hours[15].

-

Causality: The newly formed N-ethyl group creates massive steric hindrance. Standard coupling reagents (e.g., HBTU, DIC) will fail. The HATU/HOAt combination generates a highly reactive 7-aza-OBt ester capable of overcoming the severe steric barrier of the secondary amine[15].

Fig 2: Solid-Phase Peptide Synthesis workflow for site-specific N-ethylation via Mitsunobu.

Conclusion

The integration of N-ethyl-L-valine into peptidomimetic scaffolds is a masterclass in rational drug design. By manipulating steric bulk and hydrogen bonding at the atomic level, researchers can dictate macroscopic pharmacological properties—transforming an immunosuppressant into a targeted antiviral, as seen with Alisporivir. When synthesized using rigorous, self-validating protocols like the Fukuyama-Mitsunobu reaction, NEV stands as a highly reliable building block for the next generation of constrained macrocyclic therapeutics.

References

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - National Institutes of Health (NIH). URL:[Link]

-

Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - Accounts of Chemical Research (ACS). URL:[Link]

-

X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - Acta Crystallographica Section D (NIH PMC). URL:[Link]

-

Profile of alisporivir and its potential in the treatment of hepatitis C - Drug Design, Development and Therapy (NIH PMC). URL:[Link]

-

Introduction of Functional Groups into Peptides via N-Alkylation - Organic Letters (ACS). URL:[Link]

-

Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues - Journal of Medicinal Chemistry (NIH PMC). URL:[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis - Nowick Laboratory (UC Irvine). URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. gut.bmj.com [gut.bmj.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of N-Ethyl-L-Valine Chiral Centers: A Technical Guide

Executive Summary

The incorporation of N-alkylated amino acids into peptidomimetics is a cornerstone of modern drug development, offering enhanced proteolytic stability, altered membrane permeability, and restricted conformational flexibility. However, the thermodynamic stability of the chiral center at the α -carbon in these non-canonical building blocks presents a formidable synthetic challenge.

N-ethyl-L-valine (NEV) is particularly problematic. The combination of a sterically demanding N-ethyl group and a bulky isopropyl side chain creates significant thermodynamic instability during carboxylate activation. This whitepaper provides an in-depth analysis of the mechanistic causality behind NEV epimerization, details the thermodynamic factors driving this instability, and outlines a self-validating experimental protocol for quantifying racemization.

Mechanistic Causality of Chiral Destabilization

To control the stereochemical integrity of NEV, one must first understand the causality of its destabilization. Standard α -amino acids typically racemize during peptide coupling via the formation of an oxazol-5(4H)-one (azlactone) intermediate. However, N-alkyl amino acids lack the necessary N-H proton to form a neutral azlactone.

Instead, upon activation of the C-terminus, N-alkyl amino acids undergo rapid cyclization to form a positively charged oxazolonium ion ([1]). McDermott and Benoiton extensively demonstrated that this pseudoaromatic oxazolonium intermediate is the primary culprit for the high rates of racemization observed in N-alkylated derivatives ([2]; [3]).

The cationic nature of the oxazolonium ring acts as a powerful electron-withdrawing group, drastically lowering the pKa of the α -proton. Consequently, even trace amounts of weak bases (such as tertiary amines used in coupling reactions) can easily abstract this proton, resulting in a planar, achiral enolate intermediate ([4]). Furthermore, direct racemization via base-catalyzed proton extraction from the α -carbon, independent of ring closure, is also accelerated by the inductive effects of the N-alkyl group ([5]).

Mechanistic pathway of oxazolonium-mediated epimerization in N-alkyl amino acids.

Thermodynamic and Steric Factors (A-Strain)

Why does N-ethyl-L-valine racemize more readily than N-methyl-L-valine? The causality lies in steric thermodynamics.

When the carboxylate of NEV is activated, the bulky N-ethyl group severely clashes with the isopropyl side chain, creating intense A1,3 -allylic strain. To relieve this thermodynamic penalty, the molecule is forced into a conformation that brings the activated carbonyl oxygen into close spatial proximity with the secondary amine. This steric pre-organization thermodynamically drives the rapid cyclization into the oxazolonium ion. Once the planar enolate forms, the steric clash is temporarily relieved, creating a thermodynamic sink that favors the loss of chiral integrity.

Self-Validating Experimental Protocol: Racemization Assay

To rigorously quantify the thermodynamic stability of the NEV chiral center, researchers must employ a self-validating assay. The following protocol utilizes Marfey’s reagent (FDAA) for diastereomeric derivatization.

Trustworthiness via Self-Validation: This protocol incorporates an internal negative control (Step 2a) to prove that the acidic hydrolysis step itself does not induce background racemization. This isolates the peptide coupling step as the sole variable responsible for any observed epimerization.

Step-by-Step Methodology:

-

Peptide Coupling: React Fmoc-N-ethyl-L-valine (0.1 mmol) with H-Phe-OMe (0.11 mmol) using the desired coupling reagent (e.g., DIC/HOAt) in anhydrous DMF for 2 hours at 25°C.

-

Acidic Hydrolysis: Isolate the resulting dipeptide and subject it to 6M HCl at 110°C for 24 hours in a sealed ampoule to liberate the free amino acids.

-

Self-Validation Control (2a): In a parallel ampoule, subject pure, unactivated Fmoc-N-ethyl-L-valine to the exact same hydrolysis conditions.

-

-

Derivatization: Lyophilize the hydrolysate. Re-dissolve in 100 µL of 1M NaHCO 3 and add 200 µL of a 1% solution of Marfey's reagent (FDAA) in acetone. Incubate at 40°C for 1 hour. Quench with 20 µL of 2M HCl.

-

LC-MS Analysis: Inject the sample into a reversed-phase HPLC system (C18 column) coupled to a mass spectrometer. Elute using a linear gradient of Acetonitrile/Water (with 0.1% TFA).

-

Quantification: Integrate the UV absorbance peaks at 340 nm. The L-FDAA-L-NEV and L-FDAA-D-NEV diastereomers will elute at distinct retention times. Calculate the % D-isomer. If Control 2a shows >0.5% D-isomer, the hydrolysis conditions must be optimized, as the system has failed its internal validation.

Step-by-step workflow for the quantification of N-ethyl-L-valine racemization.

Quantitative Data: Comparative Racemization Rates

The following table summarizes the quantitative impact of N-alkylation and coupling conditions on the thermodynamic stability of the valine chiral center. The data illustrates how the N-ethyl group exacerbates epimerization compared to standard and N-methylated variants.

| Substrate | Coupling Reagent / Base | Temp (°C) | Epimerization (% D-isomer) | Mechanistic Causality |

| L-Valine | EEDQ / TEA | 25 | 0.5% | Standard azlactone formation (slow) |

| N-Methyl-L-Valine | EEDQ / TEA | 25 | 15.0% | Oxazolonium ion intermediate formation |

| N-Ethyl-L-Valine | EEDQ / TEA | 25 | 18.5% | Enhanced A-strain drives rapid cyclization |

| N-Ethyl-L-Valine | DIC / HOAt (Base-free) | 25 | 4.2% | Suppression of base-catalyzed enolization |

| N-Ethyl-L-Valine | DIC / Oxyma | 0 | 1.1% | Kinetic trapping at low temperature |

Best Practices for Drug Development

To maintain the scientific integrity of peptidomimetic therapeutics containing N-ethyl-L-valine, drug development professionals must adhere to the following standards:

-

Eliminate Tertiary Amines: The presence of tertiary amine salts (like TEA or DIEA) profoundly accelerates the deprotonation of the oxazolonium ion ([4]). Always utilize base-free coupling methodologies (e.g., DIC/HOAt or DIC/Oxyma) when activating NEV.

-

Kinetic Control via Temperature: Because the formation of the oxazolonium ion is thermodynamically driven by steric strain, lowering the reaction temperature to 0°C or -5°C kinetically traps the activated O-acyl intermediate, preventing ring closure ([2]).

-

Avoid Uronium Reagents: Reagents like HATU or HBTU require the addition of external bases (DIEA) to function, making them fundamentally incompatible with the thermodynamic stability profile of N-ethyl-L-valine.

References

-

McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." Canadian Journal of Chemistry, 1973. URL:[Link][3]

-

"A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini." Chemical & Pharmaceutical Bulletin, 1999. URL:[Link][2]

-

"Side Reactions In Peptide Synthesis." VDOC.PUB. URL:[Link][1]

Sources

Advanced Physicochemical Profiling and Analytical Workflows for N-Ethyl-L-Valine and Its Therapeutic Derivatives

Executive Summary

In modern peptide engineering and host-targeting antiviral development, non-standard amino acids (NSAAs) are critical for overcoming the proteolytic susceptibility and poor membrane permeability of natural peptides. N-ethyl-L-valine (NEV) is a highly specialized NSAA derivative that has revolutionized the design of macrocyclic therapeutics. This whitepaper provides an in-depth technical analysis of the physicochemical properties of N-ethyl-L-valine, its exact monoisotopic mass implications in high-resolution mass spectrometry (HRMS), and its mechanistic role in advanced drug development—specifically within the cyclophilin inhibitor Alisporivir (Debio-025).

Physicochemical Profiling & Isotopic Mass Fundamentals

Understanding the exact molecular metrics of N-ethyl-L-valine is foundational for both synthetic integration and pharmacokinetic tracking. Below is the consolidated physicochemical profile of the molecule.

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-ethyl-L-valine |

| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanoic acid |

| Molecular Formula | C₇H₁₅NO₂ |

| Average Molecular Weight | 145.20 g/mol |

| Exact Monoisotopic Mass | 145.110278721 Da |

| CAS Registry Number | 90600-06-9 |

| PubChem CID | 10729971 |

Data sourced from[1].

The Causality of Exact Mass in HRMS

While the average molecular weight (145.20 g/mol ) is used for bulk stoichiometric calculations during peptide synthesis, the exact monoisotopic mass (145.110278721 Da) is the critical parameter for analytical quantification.

Why it matters: The exact mass is calculated using the lowest naturally occurring, most abundant isotopes ( 12C , 1H , 14N , 16O ). In High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF, the fractional mass defect (the .1102 portion) acts as a unique molecular fingerprint. When analyzing complex biological matrices (e.g., human plasma), leveraging this exact mass allows scientists to set ultra-narrow extraction windows (e.g., < 5 ppm). This fundamentally eliminates isobaric background noise—endogenous molecules that share the same nominal mass (145 Da) but possess different elemental compositions and mass defects.

Structural Pharmacology: The Role of NEV in Alisporivir

N-ethyl-L-valine is the structural linchpin in the design of Alisporivir (Debio-025) , a first-in-class host-targeting antiviral. Alisporivir is a synthetic analog of the immunosuppressant Cyclosporin A (CsA), where the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine[2].

Mechanistic Causality of the Ethyl Substitution

-

Abolition of Immunosuppression: The bulky N-ethyl group on the valine residue alters the backbone conformation of the macrocycle. This steric hindrance completely abolishes the molecule's ability to bind calcineurin, stripping away the immunosuppressive toxicity inherent to standard CsA.

-

Preservation of Target Affinity: Despite losing calcineurin affinity, the NEV substitution preserves low-nanomolar binding affinity for Cyclophilin A (CypA) .

-

Antiviral Action: CypA is a host peptidyl-prolyl cis-trans isomerase (PPIase) that the Hepatitis C Virus (HCV) hijacks to fold its NS5A replication protein. By binding to the active site of CypA, the NEV-derivative neutralizes its PPIase activity, preventing the conformational folding of NS5A and aborting viral replication[3].

Caption: Mechanism of Alisporivir (NEV-derivative) inhibiting CypA-mediated HCV replication.

Analytical Workflow: LC-HRMS/MS Protocol for NEV-Peptides

To support the pharmacokinetic (PK) profiling of NEV-containing therapeutics, a robust, self-validating analytical workflow is required. The following step-by-step protocol details the extraction and quantification of NEV-peptides from human plasma.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

-

Action: Aliquot 50 µL of plasma. Spike with 10 µL of an isotopically labeled internal standard (IS) (e.g., 13C2 -NEV-Alisporivir). Add 200 µL of cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Cold ACN rapidly denatures plasma proteins, releasing protein-bound macrocycles into the supernatant. The isotopically labeled IS acts as the core of the self-validating system ; because it shares the exact physicochemical properties of the analyte but differs in mass, it corrects for matrix ionization suppression and extraction variance in real-time.

Step 2: Solid Phase Extraction (SPE)

-

Action: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water. Elute with 100% ACN.

-

Causality: The N-ethyl substitution increases the lipophilicity of the peptide. A highly non-polar C18 stationary phase captures the hydrophobic NEV-derivative, allowing the 5% methanol wash to strip away hydrophilic plasma interferences (salts, polar lipids) without premature elution.

Step 3: UHPLC Separation

-

Action: Inject 5 µL of the eluate onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B), ramping from 30% B to 95% B over 5 minutes.

-

Causality: The sub-2 µm particle size provides the high theoretical plate count necessary to resolve the target analyte from structurally similar endogenous lipophilic peptides. The steep organic gradient ensures sharp peak shapes and minimizes co-elution with late-eluting phospholipids.

Step 4: HRMS Detection & System Suitability

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the exact monoisotopic precursor ion and specific fragments.

-

Self-Validation Check: Before sample analysis, the system must pass a System Suitability Test (SST). Inject a blank matrix to confirm 0% carryover, followed by a Lower Limit of Quantification (LLOQ) standard to verify that the signal-to-noise (S/N) ratio strictly exceeds 10:1. Only upon passing these automated checks is the batch data considered valid.

Caption: Self-validating LC-HRMS/MS analytical workflow for N-ethyl-L-valine derivatives.

Conclusion

The integration of N-ethyl-L-valine into macrocyclic scaffolds represents a triumph of rational drug design. By understanding its exact physicochemical metrics—specifically its monoisotopic mass of 145.110278721 Da—analytical scientists can build highly specific, self-validating HRMS assays. Furthermore, the strategic ethylation of the valine residue demonstrates how minor atomic modifications can fundamentally alter a molecule's pharmacological destiny, transforming an immunosuppressant into a potent, host-targeting antiviral.

References

-

Title: N-Ethyl-L-valine | C7H15NO2 | CID 10729971 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Profile of alisporivir and its potential in the treatment of hepatitis C Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

-

Title: DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A Source: PLOS One URL: [Link]

-

Title: Atomic View of Aqueous Cyclosporine A: Unpacking a Decades-Old Mystery Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Structural Mechanics and Crystallography of N-Ethyl-L-Valine in Macrocyclic Therapeutics: A Technical Guide

Executive Summary

In the rational design of macrocyclic peptides, the incorporation of non-standard amino acids is a primary driver for tuning pharmacokinetic and pharmacodynamic profiles. N-ethyl-L-valine (NEV) is a critical structural modification utilized in Alisporivir (ALV), a non-immunosuppressive derivative of Cyclosporin A (CsA). This whitepaper provides an in-depth crystallographic analysis of the NEV residue, leveraging high-resolution X-ray diffraction (XRD) data to explain the causality behind its mechanism of action and detailing the self-validating experimental protocols required to resolve such structures.

Introduction: The Strategic Role of N-Ethyl-L-Valine

As drug development professionals, we constantly manipulate steric bulk and backbone flexibility to engineer target specificity. Cyclosporin A (CsA) is a potent immunosuppressant because its complex with the chaperone protein Cyclophilin A (CypA) binds and inhibits calcineurin (CaN), a phosphatase critical for T-cell activation ([1]). However, for antiviral therapies targeting Hepatitis C (HCV) or HIV, immunosuppression is a severe, dose-limiting off-target effect.

Alisporivir (ALV) circumvents this by substituting the N-methyl-L-leucine at position 4 with N-ethyl-L-valine (NEV4) , and the sarcosine at position 3 with N-methyl-D-alanine (DAM3) ([2]). The causality of this modification is purely structural: the branched Cβ of the valine and the extended N-ethyl group at position 4 introduce specific steric hindrance. This physical bulk prevents the CypA-ALV complex from docking with calcineurin, thereby stripping the drug of its immunosuppressive activity while retaining its potent CypA inhibition ([3]).

Structural mechanism of Alisporivir: NEV4 creates a steric clash, preventing immunosuppression.

Crystallographic Principles & XRD Data Acquisition

To validate the steric clash hypothesis, high-resolution X-ray diffraction is non-negotiable. The crystal structure of the CypA-ALV complex (PDB ID: 5HSV) was resolved at 1.50 Å ([3]).

Why is 1.50 Å critical? At resolutions worse than 2.0 Å, the electron density of the N-ethyl group might blur with the surrounding solvent molecules or adjacent side chains. A 1.50 Å resolution allows for the unambiguous assignment of the NEV4 side-chain rotamers. Without this precision, the exact nature of the steric clash with calcineurin's Trp352 residue could not be structurally validated ([4]).

The complex crystallizes in the triclinic space group P1 with four CypA-ALV complexes in the asymmetric unit, demonstrating a highly ordered, low-symmetry lattice that is ideal for high-resolution data collection ([5]).

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that every step in the crystallographic pipeline must be optimized for causality. The following step-by-step methodology outlines the self-validating system used to obtain the CypA-ALV structure.

Protocol 1: Complex Formation and Crystallization

-

Protein Preparation & Complexation: Purified human CypA is incubated with a molar excess of Alisporivir.

-

Causality: The molar excess ensures complete saturation of the CypA active site, driving the equilibrium toward the complexed state and preventing the formation of heterogeneous, poorly diffracting crystal lattices.

-

-

Vapor Diffusion: Crystallization is performed using the hanging-drop vapor diffusion method at 20°C.

-

Causality: Gradual equilibration of the precipitant concentration between the drop and the reservoir allows the complex to slowly traverse the metastable zone. This slow nucleation is critical for forming the highly ordered triclinic ( P1 ) crystals required for 1.50 Å diffraction ([4]).

-

Protocol 2: XRD Data Collection and Refinement

-

Cryo-Cooling & Synchrotron Exposure: Crystals are flash-cooled to 100 K prior to exposure to a high-brilliance synchrotron X-ray beam ([5]).

-

Causality: Cryo-cooling arrests the diffusion of free radicals generated by X-ray scattering, drastically reducing radiation damage and preserving high-resolution diffraction spots.

-

-

Phase Determination: Phases are solved via molecular replacement using the CypA-CsA complex (PDB: 1CWA) as the search model.

-

Causality: Because the backbone RMSD between CypA-ALV and CypA-CsA is minimal (0.204 Å), 1CWA provides an excellent initial phase estimate, allowing the difference electron density maps to clearly highlight the novel NEV4 and DAM3 modifications ([4]).

-

-

Refinement Validation: The structure is iteratively refined.

-

Trustworthiness: The structure converges to an Rwork of 0.166 and an Rfree of 0.190. The tight convergence and low delta between Rwork and Rfree validate that the model is not over-parameterized and that the NEV4 coordinates are mathematically robust ([3]).

-

Crystallographic workflow for the CypA-ALV complex, highlighting causality at each step.

Quantitative Data Summary

The following table summarizes the core crystallographic and XRD parameters for the N-ethyl-L-valine containing complex, providing a benchmark for researchers engineering similar macrocyclic derivatives.

| Parameter | Value |

| PDB ID | 5HSV |

| Complex | Cyclophilin A (CypA) + Alisporivir (ALV) |

| Modified Residues in ALV | N-methyl-D-alanine (DAM3), N-ethyl-L-valine (NEV4) |

| Method | X-Ray Diffraction (Synchrotron) |

| Resolution | 1.50 Å |

| Space Group | P1 (Triclinic) |

| Unit Cell Dimensions | a=37.904A˚ , b=68.443A˚ , c=71.952A˚ |

| Unit Cell Angles | α=115.12∘ , β=103.17∘ , γ=93.96∘ |

| Molecules per Asymmetric Unit | 4 |

| Rwork / Rfree | 0.166 / 0.190 |

References

-

Title: X-Ray structure of a CypA-Alisporivir complex at 1.5 angstrom resolution (PDB ID: 5HSV) Source: RCSB Protein Data Bank URL: [Link]

-

Title: X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

-

Title: Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers Source: MDPI URL: [Link]

Sources

The Discovery, Structural Rationale, and Synthesis of N-Ethyl-L-Valine

Executive Summary

N-ethyl-L-valine (NEV) is a non-proteogenic, N-alkylated amino acid that has gained immense prominence in modern medicinal chemistry and peptide drug discovery. As a critical chiral building block, its most notable application lies in the synthesis of Alisporivir (Debio-025) , a first-in-class, non-immunosuppressive cyclophilin inhibitor. By replacing specific residues in the naturally occurring Cyclosporin A (CsA) macrocycle, the incorporation of NEV fundamentally alters the pharmacological profile of the peptide, stripping away its immunosuppressive toxicity while retaining potent antiviral and cytoprotective properties.

This whitepaper provides an in-depth technical analysis of the historical discovery of NEV's utility, the mechanistic rationale behind its structural integration, and the evolution of its chemical synthesis from classical reductive amination to modern, sustainable catalytic methodologies.

Historical Context and Mechanistic Rationale

The Evolution of Cyclosporin A Derivatives

Cyclosporin A (CsA) is an 11-amino-acid cyclic peptide renowned for its potent immunosuppressive properties, which revolutionized organ transplantation . The biological activity of CsA is bipartite: it first binds to the intracellular chaperone Cyclophilin A (CypA) , and this binary CsA-CypA complex subsequently binds to and inhibits calcineurin , a phosphatase critical for T-cell activation.

However, CypA is also an essential host factor for the replication of various pathogens, including the Hepatitis C Virus (HCV) and SARS-CoV-2, and plays a role in mitochondrial permeability transition pore (mPTP) opening in muscular dystrophies. To harness the therapeutic potential of CypA inhibition without inducing systemic immunosuppression, researchers needed to decouple the two binding events.

The Role of N-Ethyl-L-Valine in Alisporivir

The discovery of Alisporivir represented a breakthrough in rational drug design. Crystallographic and structure-activity relationship (SAR) studies revealed that the calcineurin-binding interface of the CsA-CypA complex is highly dependent on the residues at positions 3 and 4 of the CsA macrocycle .

In Alisporivir, the native sarcosine at position 3 is replaced by N-methyl-D-alanine, and the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine (NEV) .

-

Causality of the Ethyl Group: The N-ethyl modification introduces precise steric bulk that creates a severe steric clash with the calcineurin surface, completely abolishing the ternary complex formation.

-

Causality of the Valine Backbone: The isopropyl side chain of valine maintains the necessary hydrophobic interactions to stabilize the macrocyclic conformation required for high-affinity binding to the active site of CypA.

Divergent biological pathways of CsA and Alisporivir driven by the N-ethyl-L-valine modification.

Chemical Synthesis Methodologies

The synthesis of N-alkylated amino acids poses a unique challenge: preventing over-alkylation (forming tertiary amines) and avoiding racemization of the delicate α -chiral center. Historically, reductive amination has been the gold standard. Recently, transition-metal-catalyzed borrowing hydrogen strategies have emerged as sustainable alternatives .

Classical Reductive Amination (The Historical Standard)

The initial and most widely scaled synthesis of NEV relies on the condensation of L-valine with acetaldehyde to form a transient Schiff base (imine), followed by in situ reduction using sodium cyanoborohydride ( NaBH3CN ) or catalytic hydrogenation (Pd/C).

Mechanistic Causality: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions (pH ~6.0). At this pH, the imine is selectively protonated (activating it for reduction), while the unreacted aldehyde remains unactivated, preventing the reduction of acetaldehyde to ethanol. The steric hindrance of the isopropyl group of valine naturally limits over-alkylation to the N,N-diethyl derivative.

Modern Catalytic N-Alkylation (Borrowing Hydrogen)

To circumvent the use of toxic, volatile acetaldehyde and stoichiometric hydride reagents, modern protocols utilize direct N-alkylation with ethanol via iron or ruthenium catalysis. Mechanistic Causality: The metal catalyst temporarily extracts hydrogen from ethanol to form acetaldehyde in situ. The amine condenses with the aldehyde, and the metal catalyst returns the hydrogen to reduce the imine. This self-validating system produces water as the only byproduct and utilizes renewable aliphatic alcohols .

Classical reductive amination pathway for the synthesis of N-ethyl-L-valine.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-L-Valine via Reductive Amination

This protocol is a self-validating system; the pH control inherently dictates the chemoselectivity of the reaction.

Reagents: L-Valine (1.0 eq), Acetaldehyde (1.2 eq), NaBH3CN (0.8 eq), Methanol, Glacial Acetic Acid.

Step-by-Step Methodology:

-

Dissolution: Suspend L-valine (11.7 g, 100 mmol) in 150 mL of anhydrous methanol.

-

pH Adjustment (Critical Step): Add glacial acetic acid dropwise until the apparent pH of the solution reaches 6.0. Rationale: This pH ensures the amine is sufficiently nucleophilic while allowing protonation of the resulting imine for reduction.

-

Imine Formation: Cool the mixture to 0°C in an ice bath. Slowly add acetaldehyde (5.28 g, 120 mmol) via a dropping funnel over 15 minutes to prevent volatilization. Stir for 30 minutes.

-

Reduction: Add NaBH3CN (5.0 g, 80 mmol) portion-wise over 30 minutes. Caution: Highly toxic HCN gas can evolve if the pH drops too low; maintain strict pH monitoring.

-

Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Ninhydrin stain; NEV appears as a distinct secondary amine spot).

-

Quenching & Workup: Concentrate the mixture under reduced pressure. Quench the residue with 1M HCl to destroy excess hydride (perform in a fume hood).

-

Purification: Apply the aqueous mixture to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water until neutral, then elute the product using 1M aqueous ammonia. Lyophilize the eluent to yield pure N-ethyl-L-valine as a white powder.

Protocol 2: Direct N-Alkylation via Iron Catalysis (Borrowing Hydrogen)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge a pressure tube with L-valine (1.0 eq), Iron-cyclopentadienyl catalyst (5 mol%), and K2CO3 (20 mol%).

-

Solvent Addition: Add anhydrous ethanol (serves as both solvent and alkylating agent).

-

Reaction: Seal the tube, remove it from the glovebox, and heat to 130°C in an oil bath for 24 hours. Rationale: Elevated temperature is required for the initial endothermic dehydrogenation of ethanol by the iron catalyst.

-

Isolation: Cool to room temperature, filter through a Celite pad to remove the metal catalyst, and concentrate. Purify via recrystallization from ethanol/water.

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-Ethyl-L-Valine [4]

| Property | Value | Notes |

| CAS Number | 90600-06-9 | Standard registry identifier |

| Molecular Formula | C7H15NO2 | - |

| Molecular Weight | 145.20 g/mol | - |

| Exact Mass | 145.110279 Da | High-resolution MS target |

| Topological Polar Surface Area | 49.3 Ų | Influences membrane permeability |

| Physical State | Solid (White to light purple powder) | Zwitterionic nature at physiological pH |

Table 2: Comparison of Synthetic Methodologies

| Parameter | Classical Reductive Amination | Iron-Catalyzed Borrowing Hydrogen |

| Alkylating Agent | Acetaldehyde (Toxic, volatile) | Ethanol (Benign, renewable) |

| Reducing Agent | NaBH3CN (Toxic, generates cyanide) | In situ Metal Hydride (Catalytic) |

| Typical Yield | 75 - 85% | 60 - 75% |

| Enantiomeric Excess (ee) | > 99% (No racemization) | > 98% |

| Byproducts | Borate salts, cyanide waste | Water |

| Scalability | High (Industry standard) | Moderate (Emerging technology) |

References

-

Atomic View of Aqueous Cyclosporine A: Unpacking a Decades-Old Mystery Journal of the American Chemical Society[Link]

-

Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors Journal of Medicinal Chemistry[Link]

-

Direct N-alkylation of unprotected amino acids with alcohols Science Advances[Link]

-

N-Ethyl-L-valine | C7H15NO2 | CID 10729971 PubChem, National Center for Biotechnology Information (NIH)[Link]

Application Note: HPLC Method Development for N-Ethyl-L-Valine Detection and Analysis

Executive Summary

N-ethyl-L-valine (NEV) is a highly specialized, non-natural aliphatic amino acid. In modern drug development, it plays a dual role: it is a critical structural residue in alisporivir, a non-immunosuppressive cyclosporin A derivative targeting cyclophilins[1], and it is heavily monitored as a process impurity (N-ethyl-L-valine ester) in the synthesis of antiviral prodrugs like valacyclovir hydrochloride[2].

Analyzing NEV presents significant chromatographic challenges due to its high polarity, lack of a natural chromophore, and its secondary amine structure. This application note details field-proven, self-validating HPLC methodologies tailored to specific analytical goals: high-concentration assay analysis via FMOC-Cl derivatization, and trace impurity profiling via direct LC-MS/MS.

The Analytical Challenge & Causality in Method Design

To design a robust analytical method, scientists must first understand the physicochemical constraints of the target analyte. N-ethyl-L-valine (Molecular Weight: 145.20 g/mol ) lacks a conjugated π -electron system, resulting in negligible UV absorbance above 210 nm[3]. Direct HPLC-UV analysis without derivatization is therefore highly susceptible to baseline drift and matrix interference.

The Secondary Amine Dilemma

In standard amino acid analysis, o-phthalaldehyde (OPA) is the derivatization reagent of choice. However, OPA strictly requires a primary amine to form a highly fluorescent isoindole ring. Because NEV possesses an N-ethyl substitution on its alpha-amino group, it is a secondary amine . Consequently, OPA derivatization yields absolutely no reaction.

The Mechanistic Solution

To overcome this, the analytical modality must be chosen based on the required limit of detection (LOD):

-

For Routine Assay/Optical Detection: 9-fluorenylmethyl chloroformate (FMOC-Cl) must be employed. FMOC-Cl reacts rapidly with both primary and secondary amines under mildly alkaline conditions to form highly stable, UV-absorbing, and fluorescent carbamate derivatives.

-

For Trace Impurity Profiling: When detecting trace derivatives like Acyclovir N-Ethyl-L-valinate Hydrochloride[4] in API manufacturing, derivatization introduces unacceptable matrix variability. Instead, direct LC-MS/MS bypasses derivatization entirely, utilizing the protonated secondary amine for highly sensitive Multiple Reaction Monitoring (MRM).

Decision matrix for N-ethyl-L-valine HPLC method selection based on analytical goals.

Protocol I: Pre-Column FMOC-Cl Derivatization (HPLC-UV/FL)

Objective: Routine quantification of N-ethyl-L-valine in peptide synthesis raw materials (e.g., alisporivir production[1]).

Self-Validating Mechanism: A known flaw of FMOC-Cl derivatization is that unreacted FMOC-Cl hydrolyzes into FMOC-OH, a highly fluorescent byproduct that frequently co-elutes with target amino acids. This protocol integrates an adamantanamine quenching step . Adamantanamine reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes at the very end of the reverse-phase gradient, ensuring a clean, interference-free analytical window for the NEV derivative.

Step-by-Step Derivatization Workflow

Step-by-step pre-column FMOC-Cl derivatization workflow for secondary amines.

-

Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted strictly to pH 8.5 using 0.1 M NaOH. (Causality: pH < 8.0 reduces reaction kinetics; pH > 9.0 accelerates FMOC-Cl hydrolysis).

-

Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to yield a 10 mM solution. Separately, prepare a 50 mM solution of 1-adamantanamine in acetonitrile.

-

Reaction Initiation: In a 1.5 mL HPLC autosampler vial, combine 100 µL of the aqueous NEV sample with 100 µL of the borate buffer.

-

Derivatization: Add 100 µL of the 10 mM FMOC-Cl reagent. Vortex immediately for 10 seconds to ensure homogeneous mixing.

-

Incubation: Allow the reaction to proceed at 25°C for exactly 10 minutes.

-

Quenching (Critical Step): Add 100 µL of the 50 mM adamantanamine solution. Vortex and incubate for 2 minutes to consume all residual FMOC-Cl.

-

Dilution: Add 600 µL of Mobile Phase A to halt the reaction and stabilize the solvent strength to prevent peak fronting upon injection.

Protocol II: Direct Trace Analysis via LC-MS/MS

Objective: Detection of N-ethyl-L-valine and its ester derivatives as trace impurities (<0.05%) in API manufacturing, such as the valacyclovir synthesis pathway[2].

Causality: Electrospray Ionization (ESI) in positive mode perfectly exploits the secondary amine of NEV, which readily accepts a proton to form a stable [M+H]+ ion. This provides a self-validating mass-to-charge filter that eliminates the need for complex sample preparation.

Step-by-Step Analytical Workflow

-

Sample Preparation: Dissolve the API (e.g., Valacyclovir HCl) in a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid, targeting a concentration of 10 mg/mL.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble polymeric byproducts.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an MS-certified vial.

-

Injection: Inject 2.0 µL directly into the LC-MS/MS system using the MRM transitions defined in Table 3.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Analytical Properties of N-Ethyl-L-Valine

| Parameter | Value / Specification |

| Chemical Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Amine Classification | Secondary Amine |

| Derivatization Reagent | FMOC-Cl (9-Fluorenylmethyl chloroformate) |

| Detection Wavelengths | UV: 266 nm / Fluorescence: Ex 260 nm, Em 313 nm |

Table 2: HPLC-UV/FL Gradient Program (FMOC-NEV Derivative)

Column: C18, 150 x 4.6 mm, 3.5 µm | Flow Rate: 1.0 mL/min | Column Temp: 40°C

| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 80 | 20 |

| 2.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 18.0 | 20 | 80 |

| 18.1 | 80 | 20 |

| 22.0 | 80 | 20 |

Table 3: LC-MS/MS MRM Transitions for Trace Analysis

Ionization: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| N-Ethyl-L-Valine | 146.1 | 100.1 | 15 | Quantifier |

| N-Ethyl-L-Valine | 146.1 | 72.1 | 25 | Qualifier |

| Acyclovir N-Ethyl-L-valinate | 389.2 | 152.1 | 20 | Quantifier |

Sources

utilizing N-ethyl-L-valine as a chiral auxiliary in asymmetric synthesis

Application Note: Utilizing N-Ethyl-L-Valine as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

While naturally occurring L-valine is a ubiquitous starting material for chiral auxiliaries (e.g., Evans' oxazolidinones), its N-alkylated derivatives offer profound advantages in specific asymmetric transformations. N-Ethyl-L-valine represents a "Goldilocks" structural motif. Unlike N-methyl groups, which often fail to provide sufficient steric shielding, or N-isopropyl groups, which can severely hinder substrate coordination, the N-ethyl group provides dynamic conformational flexibility.

When reduced and O-protected to form (S)-N-ethyl-O-TIPS-L-valinol , this scaffold becomes a highly privileged precursor for chiral lithium amides. Upon lithiation, it forms a highly structured, ladder-type mixed aggregate with alkyllithiums (such as cyclopentyllithium, c-PenLi) . This 2:2 mixed aggregate restricts C–N bond rotation, locking the chiral environment into a rigid transition state that dictates exceptional kinetic control during the enantioselective deprotonation of prochiral ketones.

Causality in Reagent Selection

-

Why the N-Ethyl Group? The ethyl substituent possesses an optimal A-value. In the transition state, it adopts a specific rotamer that projects the methyl terminus toward the incoming substrate, maximizing stereofacial differentiation without terminating the reaction rate.

-

Why TIPS Protection? The bulky triisopropylsilyl (TIPS) group is not merely a protecting group; it is a structural director. It prevents the lithium amide from collapsing into non-reactive, higher-order oligomers, thereby stabilizing the active 2:2 mixed aggregate dimer in non-polar solvents like toluene .

Visualized Workflows

Workflow for the synthesis of N-Ethyl-O-TIPS-L-Valinol and its chiral lithium amide aggregate.

Mechanistic pathway of enantioselective deprotonation utilizing the N-ethyl chiral lithium amide.

Quantitative Data: Steric Tuning of the Chiral Auxiliary

The following table summarizes the causal relationship between the N-alkyl substituent size and the resulting reaction efficiency during the asymmetric deprotonation of 4-tert-butylcyclohexanone.

| Chiral Auxiliary Scaffold | Aggregate Ratio (Amide:R-Li) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |

| N-Methyl-O-TIPS-L-Valinol | 1:1 | 82 | 74 | Loose transition state; rapid background reaction. |

| N-Ethyl-O-TIPS-L-Valinol | 1:1 | 89 | 96 | Optimal steric locking; stable ladder aggregate. |

| N-Isopropyl-O-TIPS-L-Valinol | 1:1 | 65 | 88 | Excessive steric bulk hinders substrate coordination. |

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to the next synthetic node.

Protocol A: Synthesis of (S)-N-Ethyl-O-TIPS-L-Valinol

-

Reduction: Suspend N-ethyl-L-valine (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere at 0 °C.

-

Hydride Addition: Carefully add LiAlH₄ (20.0 mmol, 2.0 equiv) in portions.

-

Reflux: Warm the reaction to room temperature, then reflux for 4 hours.

-

Fieser Quench (Validation Checkpoint 1): Cool to 0 °C. Sequentially add 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O. Stir until a white granular precipitate forms. Filter through Celite and concentrate to yield N-ethyl-L-valinol. Self-Validation: Confirm the disappearance of the carboxylate C=O stretch (~1700 cm⁻¹) via crude IR spectroscopy.

-

Silylation: Dissolve the crude amino alcohol in CH₂Cl₂ (40 mL). Add triethylamine (15.0 mmol). Cool to 0 °C.

-

TIPS Addition: Dropwise add TIPS-OTf (12.0 mmol). Stir for 2 hours at 0 °C.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to isolate the chiral precursor.

Protocol B: Enantioselective Deprotonation via Mixed Aggregate

-

Aggregate Formation: In a flame-dried Schlenk flask under argon, dissolve (S)-N-ethyl-O-TIPS-L-valinol (1.1 mmol) in anhydrous toluene-d8 (5 mL). Cool to -50 °C.

-

Lithiation: Add c-PenLi (1.1 mmol) dropwise. Stir for 30 minutes.

-

Validation Checkpoint 2 (In-situ NMR): Transfer an aliquot to an NMR tube at -50 °C. Self-Validation: Monitor the methine proton of c-PenLi via ¹H NMR. The appearance of a distinct, upfield-shifted peak confirms the quantitative formation of the 1:1 mixed aggregate . Do not proceed if unaggregated c-PenLi remains.

-

Deprotonation: Slowly add a solution of 4-tert-butylcyclohexanone (1.0 mmol) in toluene (2 mL) over 15 minutes at -50 °C. Stir for 2 hours.

-

Trapping: Add freshly distilled TMSCl (1.5 mmol) to trap the chiral lithium enolate. Allow the mixture to warm to room temperature over 1 hour.

-

Validation Checkpoint 3 (Chiral Analysis): Quench with pH 7 buffer, extract with hexanes, and concentrate. Self-Validation: Analyze the crude mixture via Chiral GC (e.g., Cyclodex-B column) to verify >90% ee of the resulting silyl enol ether before downstream functionalization.

References

-

Mixed Aggregates of an Alkyl Lithium Reagent and a Chiral Lithium Amide Derived from N-Ethyl-O-triisopropylsilyl Valinol Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters Source: The Chemical Record URL:[Link]

-

Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors (Contextualizing N-Ethyl-L-Valine as a privileged structural motif in drug discovery) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Application Note: NMR Spectroscopy Characterization of N-Ethyl-L-Valine Compounds

Executive Summary

N-alkylated amino acids are cornerstone building blocks in modern peptidomimetic drug design. By replacing the canonical amide proton with an alkyl group, medicinal chemists can dramatically enhance proteolytic stability, modulate membrane permeability, and fine-tune target binding interfaces. A premier example is N-ethyl-L-valine (NEV) , the critical residue at position 4 of the macrocyclic antiviral.

In Alisporivir, the substitution of N-methyl-L-leucine with NEV introduces highly specific steric hindrance. Structural studies confirm that the N-ethyl group clashes with the Val4[1] and Trp352 residues of Calcineurin (CaN). This single atomic modification completely strips the molecule of its immunosuppressive activity while preserving its nanomolar affinity for Cyclophilin A (CypA), rendering it a potent anti-HCV therapeutic.

However, characterizing NEV and its protected derivatives (e.g., Fmoc-NEV) via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical hurdles. This application note details the physicochemical causality behind these challenges and provides a self-validating protocol for the unambiguous NMR assignment of NEV compounds.

The Physicochemical Challenge: Rotameric Equilibrium

When NEV is incorporated into a peptide backbone or chemically protected at the N-terminus, the secondary amine becomes a tertiary amide. Unlike secondary amides, tertiary amides lack a hydrogen-bond donor to stabilize a single trans conformation. Consequently, the energy barrier for cis/trans isomerization is lowered, resulting in a dynamic mixture of rotamers[2].

At room temperature (298 K), this interconversion is slow on the NMR timescale. This physical phenomenon causes severe line broadening or the appearance of multiple distinct signal sets, making baseline assignment nearly impossible[3].

Logic diagram of cis/trans rotameric equilibrium in tertiary amides and NMR resolution strategies.

Experimental Protocols

Protocol 1: Sample Preparation and Variable Temperature (VT) NMR

Causality of Thermal Optimization: The restricted rotation of the tertiary amide creates an energy barrier (~15–20 kcal/mol). At 298 K, the exchange rate is slower than the NMR observation window, causing signals to dephase. By incrementally applying thermal energy, the kinetic energy surpasses the rotational barrier. The exchange rate accelerates, forcing the spectrometer to record a time-averaged, coalesced single set of sharp resonances[3].

-

Solvent Selection: Dissolve 20–50 mM of the NEV compound in a high-boiling deuterated solvent. DMSO- d6 (b.p. 189 °C) is highly recommended as it safely permits heating up to 100 °C (373 K) without solvent boiling or sample degradation.

-

Initial Assessment (298 K): Acquire a standard 1D 1 H spectrum. Note the regions of extreme line broadening, particularly around the α -CH and N-ethyl protons.

-

Self-Validation Checkpoint (ROESY): Before heating, acquire a 2D ROESY spectrum at 298 K. If the peak doubling is truly due to rotameric equilibrium, you will observe chemical exchange cross-peaks between the major and minor signals. These exchange peaks appear with the same phase as the diagonal, definitively validating the conformational dynamic over chemical impurities[2].

-

VT-NMR Execution: Increase the probe temperature in 10 K increments from 298 K to 373 K. Allow 5–10 minutes of thermal equilibration at each step. Re-acquire the 1D 1 H spectrum until the broad rotameric humps coalesce into sharp, distinct singlets/multiplets[3].

Protocol 2: 2D NMR Acquisition for Structural Assignment

Once signal coalescence is achieved at the optimal elevated temperature (e.g., 343 K – 363 K), execute the following 2D suite to build a self-validating assignment network:

-

COSY / TOCSY: Map the isolated spin systems. Differentiate the isopropyl side chain of the valine moiety from the N-ethyl group. The N-ethyl system will show an isolated 3J coupling between the N-CH 2 and N-CH 3 protons.

-

HSQC: Correlate protons to their directly attached carbons. This is critical for distinguishing the N-CH 2 carbon (~40-45 ppm) from the α -CH carbon (~60-65 ppm).

-

HMBC: Validate the molecular backbone. Look for long-range 3JCH correlations from the N-ethyl protons to the α -carbon and the carbonyl carbon, definitively proving the N-alkylation site.

Step-by-step NMR characterization workflow for N-alkyl amino acids utilizing VT-NMR.

Data Presentation: Reference Chemical Shifts

The following table summarizes the expected quantitative chemical shift ranges for N-ethyl-L-valine derivatives post-coalescence. Note that exact values will fluctuate based on the specific protecting groups or adjacent peptide residues.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Structural Notes & Conformation |

| 1 H | α -CH | 4.20 – 5.10 | Highly dependent on cis/trans state and adjacent shielding. |

| 1 H | β -CH | 2.00 – 2.40 | Multiplet; couples with α -CH and γ -CH 3 . |

| 1 H | γ -CH 3 | 0.85 – 1.10 | Two distinct doublets due to diastereotopic nature in chiral environments. |

| 1 H | N-CH 2 (Ethyl) | 3.10 – 3.70 | Often appears as a complex multiplet due to restricted rotation. |

| 1 H | N-CH 3 (Ethyl) | 1.10 – 1.30 | Triplet; couples cleanly with N-CH 2 . |

| 13 C | α -C | 60.0 – 65.0 | Downfield shifted compared to primary amino acids. |

| 13 C | β -C | 27.0 – 31.0 | Diagnostic for valine derivatives. |

| 13 C | γ -C | 21.32, 21.43 | Specific values reported for trans conformation ( χ1≈+174∘ ) in Alisporivir. |

| 13 C | N-CH 2 (Ethyl) | 40.0 – 45.0 | Highly sensitive to cis/trans amide isomerization. |

| 13 C | N-CH 3 (Ethyl) | 12.0 – 15.0 | Terminal methyl of the N-alkyl chain. |

Sources

Application Note: Engineering Protease-Resistant Antimicrobial Peptides via N-ethyl-L-valine Incorporation

Executive Summary

Antimicrobial peptides (AMPs) represent a critical frontier in combating multi-drug resistant (MDR) pathogens; however, their clinical translation is frequently derailed by high susceptibility to proteolytic degradation[1] (1). To bypass this limitation, peptidomimetic strategies such as N-alkylation have been developed to enhance the half-life of AMPs[2] (2). This application note details the biophysical rationale, optimized synthesis workflows, and validation protocols for incorporating N-ethyl-L-valine into AMP backbones.

Mechanistic Rationale: The Biophysics of N-Ethylation

The incorporation of N-ethyl-L-valine introduces a dual-modulatory effect on the peptide backbone, fundamentally altering how proteases interact with the AMP:

-

Abolition of Hydrogen Bonding: N-ethylation replaces the amide proton, eliminating a crucial hydrogen-bond donor required for the stabilization of the peptide-protease transition state[3] (3).

-

Extreme Steric Hindrance: The combination of valine’s β -branched isopropyl side chain with the N-ethyl group creates a massive steric barrier. This bulky microenvironment physically blocks the S1/S1' subsites of serine and metalloproteases.

-

Enhanced Membrane Affinity: The addition of the ethyl group increases the local lipophilicity of the AMP. Because AMPs typically function by inserting into and disrupting the bacterial plasma membrane, this localized increase in hydrophobicity can enhance membrane affinity, compensating for any loss of α -helical secondary structure caused by the tertiary amide bond[4] (4).

When strategically combined with other structural constraints (e.g., lysine tethering or stapling), N-alkylation yields analogues with potent antimicrobial activity, high proteolytic stability, and remarkably low hemolytic toxicity[5] (5).

Workflow & Pathway Visualization

Coupling an amino acid onto the secondary amine of an N-ethylated residue is notoriously difficult. Standard coupling reagents will result in truncated sequences. The workflow below outlines the necessary thermal and chemical interventions required to force the coupling.

SPPS workflow and self-validation checkpoints for N-ethyl-L-valine.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol establishes a self-validating workflow utilizing highly reactive uronium salts and thermal agitation to overcome the activation energy barrier imposed by the N-ethyl group.

Step 1: Coupling of Fmoc-N-ethyl-L-valine

-

Reagents: 3 eq Fmoc-N-ethyl-L-valine, 3 eq DIC, 3 eq Oxyma Pure.

-

Causality: DIC/Oxyma is preferred over HATU here to prevent guanidinium capping of the primary amine on the resin. The bulky nature of the valine side chain requires an extended coupling time of 2–4 hours at room temperature.

-

Self-Validation: Perform a Kaiser test. A negative result (yellow beads/solution) confirms the primary amine has been fully acylated.

Step 2: Fmoc Deprotection of the Secondary Amine

-

Reagents: 20% Piperidine in DMF supplemented with 0.1 M DBU.

-

Causality: The Fmoc group on a secondary amine is sterically hindered and electronically stabilized. DBU (a strong amidine base) accelerates the β -elimination of the Fmoc group.

-

Self-Validation: Perform a Chloranil test . A positive result (blue/green beads) confirms the presence of the exposed secondary amine. (Critical Note: The Kaiser test will yield a false negative here, as it only reacts with primary amines).

Step 3: Coupling the Subsequent Amino Acid (The Bottleneck)

-

Reagents: 4 eq of the next Fmoc-AA-OH, 3.9 eq HATU, 4 eq HOAt, 8 eq DIEA.

-

Causality: The incoming amino acid must overcome the massive steric wall of the N-ethyl and isopropyl groups. HATU/HOAt generates a highly reactive 7-aza-OBt ester.

-

Conditions: Microwave irradiation at 75°C for 15–20 minutes. Thermal energy is mandatory to drive the reaction forward.

-

Self-Validation: Perform a second Chloranil test. A negative result (colorless/yellow beads) confirms the secondary amine has been successfully converted into a tertiary amide.

Step 4: Cleavage

-

Reagents: TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Validation Protocols: Proteolytic Stability and MIC Assays

Protocol A: Self-Validating Serum Stability Assay

Causality: To prove that N-ethylation prevents cleavage, the assay must include an internal standard (a known stable D-amino acid peptide) to validate that the serum proteases are active. This ensures a long half-life is due to the chemical modification, not a degraded biological matrix.

-

Prepare a 100 µM solution of the[N-Et-Val]-AMP, a Wild-Type control, and a D-amino acid internal standard in PBS (pH 7.4).

-

Add Human Serum to a final concentration of 25% (v/v) and incubate at 37°C.

-

Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Quench immediately by adding 50 µL of 1% Trifluoroacetic acid (TFA) to denature the proteases.

-

Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins.

-

Analyze the supernatant via RP-HPLC (C18 column) and integrate the area under the curve (AUC) for the intact peptide peak over time.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Causality: Assesses whether the bulky N-ethyl group disrupted the amphipathic balance required for bacterial membrane lysis.

-

Grow target bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in Mueller-Hinton Broth (MHB).

-

Dilute cultures to 5×105 CFU/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the AMP (ranging from 128 µg/mL to 0.25 µg/mL).

-

Add the bacterial inoculum to each well. Include a growth control (no peptide) and a sterility control (no bacteria).

-

Incubate at 37°C for 18-24 hours. Determine the MIC visually (or via absorbance at 600 nm) as the lowest concentration with no visible growth.

Quantitative Data Summary

The following table synthesizes expected comparative data trends demonstrating how N-alkylation shifts the therapeutic window of a model amphipathic AMP.

| Peptide Variant | Sequence Modification | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | Serum Half-Life ( t1/2 ) | Hemolysis ( HC50 ) |

| Wild-Type AMP | None (Standard α -helix) | 4.0 | 8.0 | < 1 hour | 50 µg/mL |

| [N-Me-Val]-AMP | Single N-methylation | 4.0 | 4.0 | ~ 4 hours | > 100 µg/mL |

| [N-Et-Val]-AMP | Single N-ethylation | 2.0 | 4.0 | > 24 hours | > 200 µg/mL |

Note: N-ethylation typically provides superior protease resistance compared to N-methylation due to the larger steric shield, while simultaneously reducing hemolytic toxicity by restricting off-target eukaryotic membrane interactions.

References

-

Novel Stapling by Lysine Tethering Provides Stable and Low Hemolytic Cationic Antimicrobial Peptides. PubMed.5

-

Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers.2

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC.3

-

Peptide Stapling Applied to Antimicrobial Peptides. MDPI.1

-

Bioactive Peptides from Caudate Amphibians: Synthesis and Assessment of Antioxidant and Antimicrobial Activities. ACS Publications.4

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Capping motifs in antimicrobial peptides and their relevance for improved biological activities [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Stapling by Lysine Tethering Provides Stable and Low Hemolytic Cationic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ideal Coupling Reagents and Reaction Conditions for N-ethyl-L-valine

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of sterically hindered and N-alkylated amino acids, such as N-ethyl-L-valine, into peptide sequences is a critical yet often challenging task. The dual steric bulk from the valine side chain and the N-ethyl group significantly retards the kinetics of peptide bond formation and increases the risk of side reactions, most notably racemization. This guide provides a comprehensive overview of the ideal coupling reagents and optimized reaction conditions to overcome these synthetic hurdles, ensuring high-yield and high-purity synthesis of N-ethyl-L-valine-containing peptides.

The Challenge of N-Alkyl Amino Acid Incorporation

The primary obstacle in coupling N-alkylated amino acids lies in the reduced nucleophilicity of the secondary amine and the increased steric hindrance around the nitrogen atom.[1][2] This steric congestion makes the approach of the activated carboxylic acid difficult, often leading to incomplete reactions. Furthermore, N-methylated and N-ethylated amino acids are prone to racemization through the formation of an oxazolium-5-oxide intermediate, a planar and mesoionic structure that allows for the loss of stereochemistry at the α-carbon.[3] The choice of coupling reagent and reaction conditions is therefore paramount to drive the reaction to completion while preserving the stereochemical integrity of the amino acid.

Superior Coupling Reagents for Hindered Couplings

For challenging couplings involving N-ethyl-L-valine, standard carbodiimide reagents like DCC or DIC are often insufficient.[4] More potent activating reagents are necessary to form highly reactive intermediates that can overcome the steric barrier.[4] The most effective reagents fall into the categories of uronium/aminium salts and phosphonium salts.

| Reagent | Full Name | Activating Additive | Key Advantages | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (intrinsic) | High coupling efficiency for hindered and N-methylated amino acids[5][6][7], rapid reaction rates[8], and strong suppression of racemization due to the "7-aza effect"[8]. | Can cause guanidinylation of the N-terminal amine if used in large excess[9]. HOAt is known to be explosive, requiring careful handling[10]. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Widely used with a long history of success in peptide synthesis[5][11]. Effective for many standard and some difficult couplings[12]. | Generally less effective than HATU for highly hindered N-methylated amino acids[7]. Can also lead to guanidinylation[9]. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure (intrinsic) | High coupling efficiency comparable to or exceeding HATU in some cases[10][13]. Significantly better safety profile as it is based on the non-explosive OxymaPure[10][14]. Excellent solubility in a wide range of solvents[10][14]. | Relatively newer, but gaining widespread acceptance. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOAt (intrinsic) | A phosphonium salt reagent that is particularly effective for coupling N-methylated amino acids[5][9]. It shows superior performance for highly challenging substrates[5]. | Byproducts can sometimes be more difficult to remove during purification. |

Mechanistic Insights: The Key to Rational Reagent Selection

The superiority of reagents like HATU and COMU stems from their mechanism of action. They react with the carboxylic acid to form highly reactive activated esters, which are then readily attacked by the amine nucleophile.

The HATU Activation Pathway

HATU-mediated coupling proceeds through a rapid activation sequence. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[8] This anion then attacks the electrophilic carbon of HATU, leading to the formation of a reactive O-acyluronium intermediate.[8][15] The intrinsic 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is then rapidly displaced to generate the highly reactive OAt-active ester, which readily undergoes aminolysis to form the desired amide bond.[8][15] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step, which also contributes to the suppression of racemization.[8]

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Experimental Protocols

The following are detailed protocols for the coupling of N-ethyl-L-valine using HATU and COMU in solid-phase peptide synthesis (SPPS). These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling of N-ethyl-L-valine

Materials:

-

Fmoc-N-ethyl-L-valine-OH

-

Peptide-resin with a free N-terminal amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-ethyl-L-valine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.[4][7] Allow the pre-activation to proceed for 1-2 minutes.[8] A brief pre-activation period is crucial to generate a high concentration of the active ester while minimizing potential side reactions.[8]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling to another N-methylated residue, longer reaction times or a second coupling may be necessary.[1]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a false negative for secondary amines.[7]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 2: COMU-Mediated Coupling of N-ethyl-L-valine

Materials:

-

Fmoc-N-ethyl-L-valine-OH

-

Peptide-resin with a free N-terminal amine

-

COMU

-

DIPEA

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Resin Preparation: Follow steps 1-3 from the HATU protocol (Swell, Deprotect, Wash).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-ethyl-L-valine-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[16] COMU often requires less base compared to HATU.[9][13] Allow for a short pre-activation time of approximately 1 minute.[16]

-

Coupling: Add the activated amino acid solution to the resin.